molecular formula C10H11ClO2 B3224919 Benzenepropanoic acid, 2-chloro-4-methyl- CAS No. 124244-16-2

Benzenepropanoic acid, 2-chloro-4-methyl-

Cat. No. B3224919
CAS RN: 124244-16-2
M. Wt: 198.64 g/mol
InChI Key: SIJPXTTUXXOPJB-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2-chloro-4-methyl-, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly used to treat various conditions such as headaches, dental pain, menstrual cramps, rheumatoid arthritis, and osteoarthritis. Ibuprofen is also used in the treatment of fever, inflammation, and pain associated with various conditions.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 2-chloro-4-methyl- involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. Ibuprofen inhibits the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Ibuprofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. Ibuprofen has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the production of antioxidant enzymes such as catalase and superoxide dismutase.

Advantages and Limitations for Lab Experiments

Ibuprofen has a number of advantages and limitations for use in lab experiments. One advantage is that it is widely available and relatively inexpensive. Ibuprofen is also relatively safe and has a low toxicity profile. However, Benzenepropanoic acid, 2-chloro-4-methyl- has a short half-life and may require frequent dosing in lab experiments. In addition, Benzenepropanoic acid, 2-chloro-4-methyl- may have off-target effects that need to be considered when interpreting results.

Future Directions

There are a number of future directions for research on Benzenepropanoic acid, 2-chloro-4-methyl-. One area of research is the development of new formulations of Benzenepropanoic acid, 2-chloro-4-methyl- that can improve its bioavailability and efficacy. Another area of research is the investigation of the anti-cancer properties of Benzenepropanoic acid, 2-chloro-4-methyl- and its potential use in cancer treatment. Additionally, research is needed to better understand the off-target effects of Benzenepropanoic acid, 2-chloro-4-methyl- and to develop strategies to minimize these effects.

Scientific Research Applications

Ibuprofen has been extensively studied in scientific research for its therapeutic effects. It has been shown to be effective in reducing pain, inflammation, and fever. Ibuprofen is also used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. In addition, Benzenepropanoic acid, 2-chloro-4-methyl- has been shown to have anti-cancer properties and is being studied for its potential use in cancer treatment.

properties

IUPAC Name

3-(2-chloro-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJPXTTUXXOPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepropanoic acid, 2-chloro-4-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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